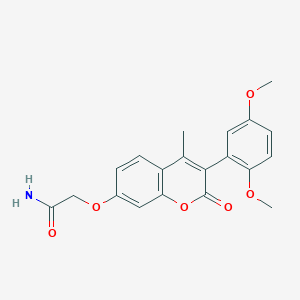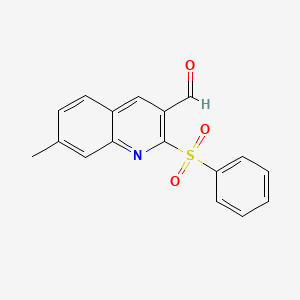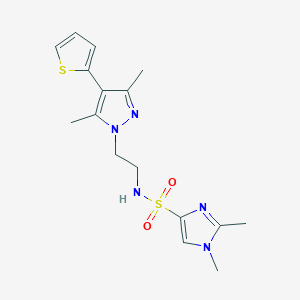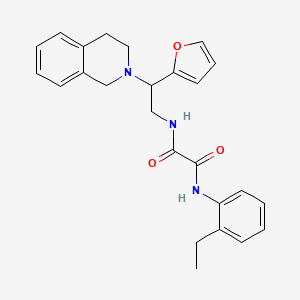
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide" often involves multi-step chemical reactions. For instance, derivatives of 2H-chromen-4-yl and related structures can be synthesized through reactions involving ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to afford Schiff’s bases and subsequent cyclo-condensation to yield N-(2-aryl-4-oxothiazolidin-3-yl) derivatives (Čačić et al., 2009). These methods highlight the intricate pathways to access the core structure of the compound .
Molecular Structure AnalysisThe molecular structure of compounds closely related to the specified acetamide can be determined using techniques such as X-ray crystallography. Penkova et al. (2010) explored the crystal structure of a complex compound through X-ray crystallography, revealing an orthorhombic system (Penkova et al., 2010). Such studies are crucial for understanding the three-dimensional arrangement of atoms in molecules and can provide insights into the structure of "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide."
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds involve a range of reactions, including cyclo-condensation and Schiff base formation as mentioned. The synthesis and reactivity of these compounds are indicative of the potential reactions "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide" might undergo, including interactions with various reagents and potential for forming diverse derivatives through nucleophilic attacks or condensation reactions.
Physical Properties Analysis
The physical properties of compounds structurally related to the specified acetamide, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and can influence its application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for the application of "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide" in synthesis, drug development, or material science.
The detailed exploration of the synthesis, molecular and physical properties, along with the chemical reactivity of "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide" and related compounds, underscores the complexity and the interdisciplinary nature of research in this domain. Further investigations into these aspects can unveil new applications and deepen our understanding of such intricate molecular entities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Application
In the realm of synthetic chemistry and pharmaceuticals, compounds similar to 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide have been synthesized and studied for potential medical applications. For instance, a study outlined the design and synthesis of thiazolidin-4-ones based on related chemical structures. These compounds have been screened for their antibacterial activity against various bacteria, highlighting their potential as pharmaceutical agents (Čačić et al., 2009).
Anticancer Research
Coumarin derivatives, closely related to the compound , have been synthesized and evaluated for antitumor activity against human cancer cell lines. Some of these compounds exhibited better inhibitory activity against tumor cells than established treatments like 5-fluorouracil, suggesting a promising avenue for cancer treatment research (Shi et al., 2020).
Antioxidant Properties
Research into the antioxidant activity of new coumarin derivatives, which are structurally similar to 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, has shown promising results. These compounds have been compared with ascorbic acid, a known antioxidant, demonstrating the potential for these compounds in oxidative stress-related applications (Kadhum et al., 2011).
Crystal Structure Analysis
The study of the crystal structure of compounds closely related to 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has been conducted to better understand their molecular composition and potential applications. This research, utilizing X-ray crystallography, contributes to the broader understanding of such compounds' physical and chemical properties (Penkova et al., 2010).
Antiangiogenic Properties
KR-31831, a compound with structural similarities to the specified compound, has shown antiangiogenic properties. Its metabolism in rats was investigated using liquid chromatography-electrospray mass spectrometry, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Kim et al., 2005).
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWFAHVFVGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)


![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)



![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)